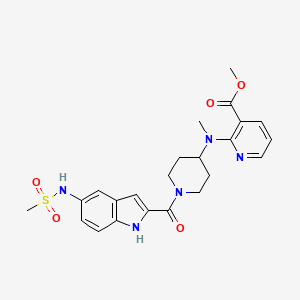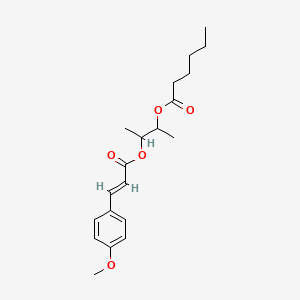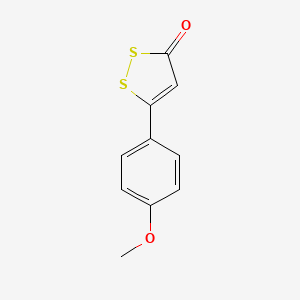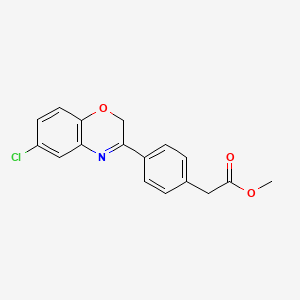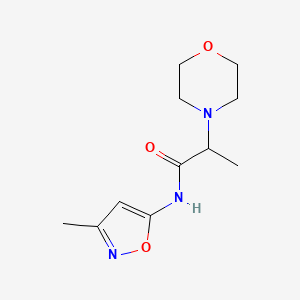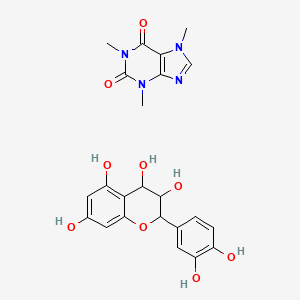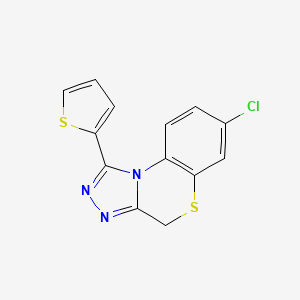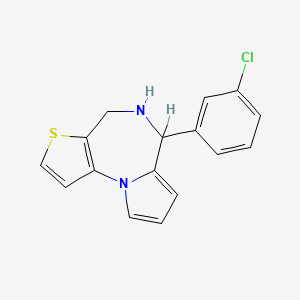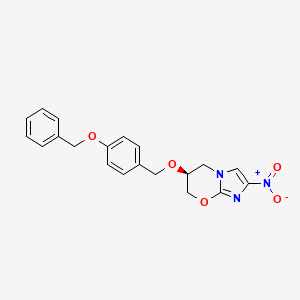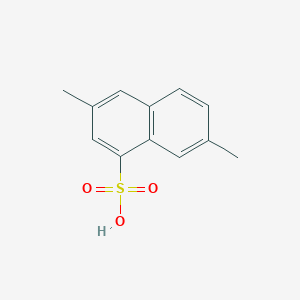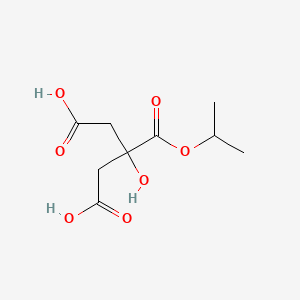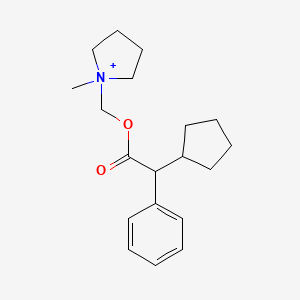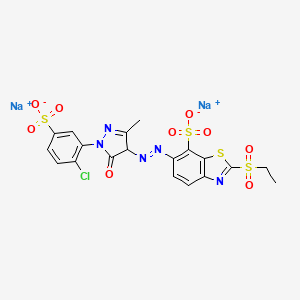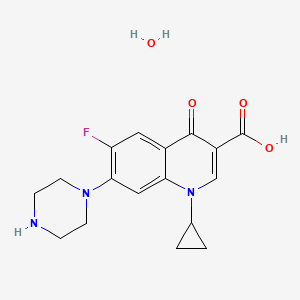
Ciprofloxacin hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ciprofloxacin hydrate is a fluoroquinolone antibiotic widely used to treat various bacterial infections. It is known for its broad-spectrum activity against both Gram-negative and Gram-positive bacteria. The compound is a hydrate form of ciprofloxacin, which means it contains water molecules within its crystal structure. Ciprofloxacin works by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ciprofloxacin hydrate can be synthesized through various methods. One common approach involves the dispersion of anhydrous ciprofloxacin in distilled water, followed by filtration and drying to obtain the hydrate form. For instance, ciprofloxacin 3.7 hydrate can be prepared by dispersing 200 mg of ciprofloxacin in 50 mL of distilled water at room temperature and filtering the suspension after 15 days .
Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors and controlled environments to ensure the purity and consistency of the product. The process typically includes steps such as adjusting the pH, adding reagents like acetic acid and sodium hydroxide, and using activated carbon for purification .
Análisis De Reacciones Químicas
Types of Reactions: Ciprofloxacin hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can form a charge-transfer complex with sodium nitroprusside in an alkaline medium .
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide can be used to oxidize ciprofloxacin.
Reduction: Reducing agents such as sodium borohydride can reduce ciprofloxacin.
Substitution: Substitution reactions often involve reagents like sodium nitroprusside and hydroxylamine in an alkaline environment.
Major Products: The major products formed from these reactions include various derivatives of ciprofloxacin, such as its anhydrous forms and other polymorphs .
Aplicaciones Científicas De Investigación
Ciprofloxacin hydrate has a wide range of applications in scientific research:
Mecanismo De Acción
Ciprofloxacin hydrate exerts its antibacterial effects by inhibiting the enzymes DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair. By binding to these enzymes, ciprofloxacin prevents the supercoiling of DNA, leading to the disruption of bacterial cell division and ultimately causing cell death .
Comparación Con Compuestos Similares
Ciprofloxacin hydrate is compared with other fluoroquinolones such as levofloxacin, moxifloxacin, and norfloxacin. While all these compounds share a similar mechanism of action, ciprofloxacin is unique due to its high affinity for bacterial DNA gyrase and its broad-spectrum activity . Other similar compounds include:
Levofloxacin: Known for its effectiveness against respiratory infections.
Moxifloxacin: Often used for treating skin and soft tissue infections.
Norfloxacin: Primarily used for urinary tract infections.
This compound stands out due to its extensive use in both clinical and research settings, making it a valuable compound in the fight against bacterial infections.
Propiedades
Número CAS |
128074-76-0 |
|---|---|
Fórmula molecular |
C17H20FN3O4 |
Peso molecular |
349.4 g/mol |
Nombre IUPAC |
1-cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid;hydrate |
InChI |
InChI=1S/C17H18FN3O3.H2O/c18-13-7-11-14(8-15(13)20-5-3-19-4-6-20)21(10-1-2-10)9-12(16(11)22)17(23)24;/h7-10,19H,1-6H2,(H,23,24);1H2 |
Clave InChI |
AYXRASQXGJILAA-UHFFFAOYSA-N |
SMILES canónico |
C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNCC4)F)C(=O)O.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


